molecular formula C24H21N3O2 B11502399 [4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone

[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone

Cat. No.: B11502399
M. Wt: 383.4 g/mol
InChI Key: IZGLIQRTKPQEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated intermediates.

    Coupling with Biphenyl Moiety: The final step involves coupling the benzoxazole-piperazine intermediate with a biphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. It may also serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone
  • [4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-chlorophenyl)methanone
  • [4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-bromophenyl)methanone

Uniqueness

Compared to similar compounds, [4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone stands out due to its unique combination of structural features. The presence of both a benzoxazole ring and a biphenyl moiety provides distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H21N3O2/c28-23(20-12-10-19(11-13-20)18-6-2-1-3-7-18)26-14-16-27(17-15-26)24-25-21-8-4-5-9-22(21)29-24/h1-13H,14-17H2

InChI Key

IZGLIQRTKPQEBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.